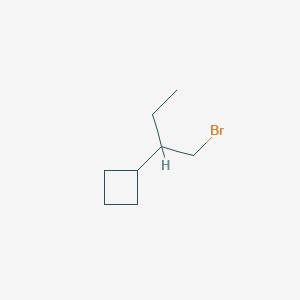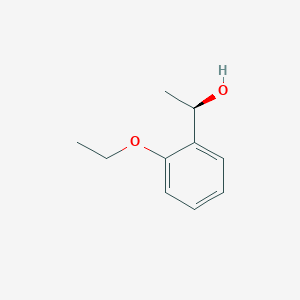
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is an organic compound that belongs to the class of cyclopropanes Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can be achieved through several methods:
Cyclopropanation Reaction: One common method involves the cyclopropanation of an appropriate alkene precursor using a bromomethylating agent. For example, the reaction of 1-pentene with dibromomethane in the presence of a strong base like sodium hydride can yield the desired compound.
Grignard Reaction: Another approach involves the use of a Grignard reagent. The reaction of cyclopropylmagnesium bromide with 3-pentanone followed by bromination can produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropylcarboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Cyclopropylmethanol, cyclopropylacetonitrile, or cyclopropylmethylamine.
Reduction: Cyclopropylmethane.
Oxidation: Cyclopropylcarboxylic acid.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring’s strain can also influence its reactivity and interactions.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-1-(pentan-3-YL)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(butan-2-YL)cyclopropane: Similar structure but with a butan-2-yl group instead of pentan-3-yl.
1-(Bromomethyl)-1-(hexan-4-YL)cyclopropane: Similar structure but with a hexan-4-yl group instead of pentan-3-yl.
Uniqueness
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is unique due to the specific combination of the bromomethyl group and the pentan-3-yl group attached to the cyclopropane ring
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-(bromomethyl)-1-pentan-3-ylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-8(4-2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
InChIキー |
NBYUOPAHDXRZNV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1(CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)

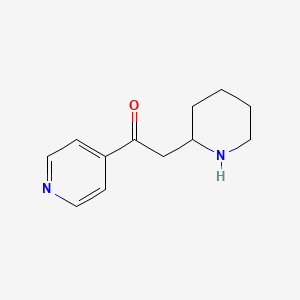
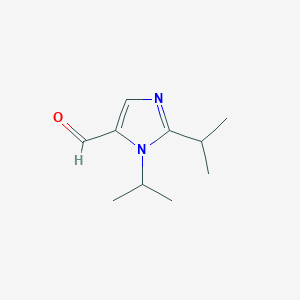
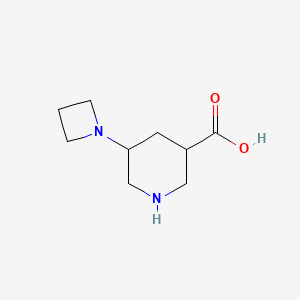
![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)
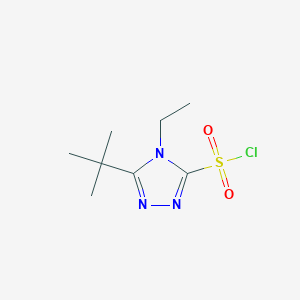
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)
